4-Amino-3-hydroxybenzaldehyde
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Overview
Description
4-Amino-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H7NO2. It is a hydroxybenzaldehyde that bears an additional amino substituent at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-aminobenzoic acid using a 4-hydroxybenzoate 3-hydroxylase mutant. This method allows for the production of 4-amino-3-hydroxybenzoic acid, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced biotechnological techniques. For example, recombinant strains of Corynebacterium glutamicum have been engineered to produce this compound from glucose. This method leverages the metabolic pathways of the bacterium to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role as a bacterial metabolite and its interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of high-performance materials, such as polybenzoxazole polymers, which have excellent thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 4-amino-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in the biosynthesis of phenolic compounds. The compound’s amino and hydroxyl groups allow it to participate in various biochemical reactions, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzaldehyde: A structural isomer with similar chemical properties but different reactivity due to the position of the amino and hydroxyl groups.
4-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Aminobenzoic Acid: Contains a carboxyl group instead of an aldehyde group, leading to different chemical behavior.
Uniqueness
4-Amino-3-hydroxybenzaldehyde is unique due to the presence of both amino and hydroxyl groups on the benzaldehyde ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-amino-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2 |
InChI Key |
UFXJZUOIUBJPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)N |
Origin of Product |
United States |
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